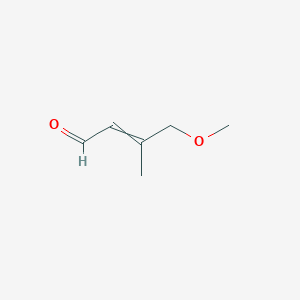

4-Methoxy-3-methylbut-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

62285-76-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-methoxy-3-methylbut-2-enal |

InChI |

InChI=1S/C6H10O2/c1-6(3-4-7)5-8-2/h3-4H,5H2,1-2H3 |

InChI Key |

CZHNIBCGNNOLTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)COC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Methylbut 2 Enal

Established Synthetic Routes and Precursor Chemistry

Established methods for the synthesis of 4-Methoxy-3-methylbut-2-enal primarily rely on the transformation of readily available precursors, such as methoxy-substituted alcohols and aldehydes, or the modification of related butenoate esters.

Pathways from Methoxy-Substituted Alcohols and Aldehydes

A logical and common approach to synthesizing this compound involves the oxidation of the corresponding allylic alcohol, 4-methoxy-3-methylbutan-1-ol. This precursor can be synthesized through various methods, including the acid-catalyzed addition of methanol (B129727) to a suitable unsaturated alcohol.

One plausible route to the precursor alcohol, 4-methoxy-3-methylbutan-1-ol, starts from 3-methyl-3-buten-1-ol (B123568). The synthesis involves the methoxylation of the double bond. While patents describe the synthesis of the isomeric 3-methoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-ol and methanol in the presence of a heterogeneous acid catalyst, a similar principle can be applied to generate the desired precursor. By controlling the reaction conditions, it is conceivable to favor the formation of the primary alcohol.

Table 1: Proposed Synthesis of 4-Methoxy-3-methylbutan-1-ol

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Methoxy-methylation | 3-methyl-3-buten-1-ol, Methanol, Acid Catalyst (e.g., H₂SO₄) | 4-methoxy-3-methylbutan-1-ol |

| 2 | Oxidation | 4-methoxy-3-methylbutan-1-ol, Oxidizing Agent (e.g., PCC, DMP) | This compound |

Once the precursor alcohol, 4-methoxy-3-methylbutan-1-ol, is obtained, it can be oxidized to the target enal. The oxidation of allylic alcohols to α,β-unsaturated aldehydes is a well-established transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂). These reagents are known for their mildness and selectivity in oxidizing primary allylic alcohols to aldehydes without over-oxidation to carboxylic acids or reaction with the double bond.

Transformation of Related Butenoate Esters to Enals

An alternative established route involves the transformation of related butenoate esters. This approach typically begins with a precursor such as a β-methoxy-α-methyl butenoate ester. The synthesis of such esters can be achieved through various condensation reactions.

The transformation of the ester to the enal can be accomplished in a two-step process. First, the ester is reduced to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is known for its ability to selectively reduce esters to aldehydes or, with an excess, to primary alcohols. Careful control of stoichiometry and reaction conditions is crucial to isolate the desired allylic alcohol. Subsequently, the alcohol is oxidized to the enal using the methods described in the previous section (e.g., PCC, DMP).

Alternative and Emerging Synthetic Strategies

Beyond the more established routes, alternative and emerging strategies offer different approaches to the synthesis of this compound and related butenal scaffolds. These methods often focus on novel functional group interconversions and stereoselective approaches.

Functional Group Interconversions Leading to the Enal Moiety

The Wittig reaction provides a powerful and versatile method for the formation of the carbon-carbon double bond in the enal moiety. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound via this route, a suitable phosphonium (B103445) ylide would be reacted with a methoxy-substituted aldehyde. For instance, the reaction of methoxyacetone (B41198) with a formyl-substituted phosphorus ylide could potentially yield the target compound. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the preferential formation of either the (E)- or (Z)-isomer of the enal.

Another approach involves the use of a Grignard reaction. The reaction of a Grignard reagent with an α,β-unsaturated aldehyde, such as acrolein, can lead to the formation of a substituted butenal. For the synthesis of this compound, a methoxy-substituted Grignard reagent could be added to a protected form of 2-methylpropenal. The 1,2-addition of the Grignard reagent to the carbonyl group would be the desired pathway. However, 1,4-conjugate addition can be a competing reaction, and the regioselectivity is often dependent on the specific substrates and reaction conditions.

Stereoselective and Enantioselective Synthesis Approaches for Related Butenal Scaffolds

The development of stereoselective and enantioselective methods for the synthesis of chiral butenal scaffolds is an active area of research, driven by the importance of these motifs in natural products and pharmaceuticals. acs.orgorganic-chemistry.org While specific examples for this compound are not extensively documented, general strategies for the asymmetric synthesis of α,β-unsaturated aldehydes can be adapted.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. rsc.org For instance, chiral amine catalysts can be used in the asymmetric α-functionalization of aldehydes and ketones. An enantioselective aldol (B89426) reaction between a methoxy-containing aldehyde and a suitable acetaldehyde (B116499) equivalent, catalyzed by a chiral proline derivative, could be a viable route to a chiral precursor that can then be converted to the target enal.

Furthermore, enzymatic reactions offer a green and highly selective alternative for the synthesis of chiral compounds. sciengine.com For example, a kinetic resolution of a racemic precursor alcohol using a lipase (B570770) could provide access to an enantiomerically enriched form of 4-methoxy-3-methylbutan-1-ol, which could then be oxidized to the chiral enal.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound presents several challenges related to chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the synthesis of the target enal, this is particularly relevant during the oxidation of the precursor alcohol. The chosen oxidizing agent must selectively oxidize the primary allylic alcohol to an aldehyde without affecting the carbon-carbon double bond or the methoxy (B1213986) ether linkage. Reagents like PCC and DMP are generally effective in this regard.

Regioselectivity is the preference for bond formation at one position over another. This is a key consideration in several of the proposed synthetic steps. For example, in the acid-catalyzed methoxylation of 3-methyl-3-buten-1-ol, the addition of methanol can potentially occur at either carbon of the double bond. To obtain the desired 4-methoxy isomer, conditions that favor Markovnikov addition to the more substituted carbon would be necessary. Similarly, in the Grignard reaction with an α,β-unsaturated aldehyde, controlling the 1,2- versus 1,4-addition is crucial for obtaining the desired product.

Chemical Reactivity and Transformation Pathways of 4 Methoxy 3 Methylbut 2 Enal

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated Aldehyde

The conjugated system of an α,β-unsaturated aldehyde, such as 4-methoxy-3-methylbut-2-enal, presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity gives rise to two main types of addition reactions: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the alkene.

The carbonyl carbon of the aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles can directly attack this carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org

Several factors influence the propensity for direct addition over conjugate addition. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct addition. The reaction is also subject to steric effects; bulky substituents near the carbonyl group can hinder nucleophilic attack. learncbse.in

Table 1: Comparison of Nucleophilic Addition Reactions

| Reaction Type | Attacking Species | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Direct Addition (1,2-addition) | Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) | Tetrahedral alkoxide | Secondary alcohol |

| Conjugate Addition (1,4-addition) | Soft nucleophiles (e.g., cuprates, enamines, thiols) | Enolate | Saturated aldehyde or ketone |

This table provides a general overview of nucleophilic addition reactions to α,β-unsaturated aldehydes.

The presence of the electron-withdrawing aldehyde group makes the β-carbon of the double bond electrophilic, facilitating conjugate addition reactions. Soft nucleophiles, such as Gilman reagents (lithium dialkylcuprates), enamines, and thiols, preferentially attack the β-carbon. This 1,4-addition results in the formation of an enolate intermediate, which is then protonated to yield a saturated aldehyde.

The alkene moiety can also participate in cycloaddition reactions. These reactions involve the concerted formation of a cyclic product from two or more unsaturated molecules. libretexts.org

Pericyclic Reactions and Rearrangements Involving the Butenal Skeleton

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org They are characterized by the continuous reorganization of bonding electrons and are often highly stereospecific. The butenal skeleton of this compound provides a framework for such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgorganic-chemistry.org In this context, an α,β-unsaturated aldehyde can act as a dienophile. The reaction is typically favored when the dienophile possesses electron-withdrawing groups, which is the case for this compound. organic-chemistry.org

A variation of this is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. organic-chemistry.orgresearchgate.net This allows for the synthesis of heterocyclic compounds. For instance, the reaction of an α,β-unsaturated aldehyde with a substituted diene can lead to the formation of dihydropyran derivatives.

Table 2: Key Features of Diels-Alder Reactions

| Feature | Description |

|---|---|

| Reactants | Conjugated diene and a dienophile |

| Product | Six-membered ring (cyclohexene derivative) |

| Electron Demand | Typically involves an electron-rich diene and an electron-poor dienophile (Normal electron demand) |

| Stereochemistry | The reaction is stereospecific, retaining the stereochemistry of the reactants in the product. |

This table summarizes the fundamental aspects of the Diels-Alder reaction.

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orgfiveable.melibretexts.org These reactions are classified by the notation [i,j], which indicates the number of atoms over which the sigma bond migrates on each fragment of the molecule. wikipedia.orgyoutube.com

While specific examples involving this compound are not extensively documented, related butenal systems can undergo such rearrangements. For example, the Claisen rearrangement is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an allyl vinyl ether. libretexts.orgyoutube.com Although not directly applicable to this compound itself, the principles of sigmatropic shifts are relevant to the broader class of unsaturated carbonyl compounds. wikipedia.orgfiveable.menumberanalytics.com

Oxidation and Reduction Chemistry of the Enal Moiety

The enal functional group contains two moieties that can be selectively oxidized or reduced: the aldehyde and the alkene.

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. Selective oxidation of the aldehyde in the presence of the double bond can be challenging but is achievable under specific conditions.

Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reducing agent and is often used for the selective reduction of aldehydes and ketones in the presence of other functional groups.

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This reaction generally does not affect the aldehyde group.

Table 3: Oxidation and Reduction of Enals

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation of Aldehyde | KMnO₄, CrO₃/H₂SO₄ (Jones reagent) | α,β-Unsaturated carboxylic acid |

| Reduction of Aldehyde | NaBH₄, LiAlH₄ | Allylic alcohol |

| Reduction of Alkene | H₂/Pd-C | Saturated aldehyde |

| Reduction of both Aldehyde and Alkene | LiAlH₄ (under forcing conditions) or sequential reduction | Saturated alcohol |

This table outlines common reagents for the selective and non-selective oxidation and reduction of α,β-unsaturated aldehydes.

Catalytic Transformations

Catalytic methods are fundamental in modern organic synthesis, offering efficient and selective routes to complex molecules. For a substrate like this compound, both transition metal catalysis and organocatalysis would, in theory, provide powerful tools for its transformation.

Transition Metal-Catalyzed Processes

Transition metals are widely used to catalyze a vast array of organic reactions by activating substrates and enabling bond formations that are otherwise difficult to achieve. For α,β-unsaturated aldehydes, transition metal catalysts can engage with either the alkene or the carbonyl group, or both, leading to diverse outcomes such as hydrogenations, cross-coupling reactions, or cycloadditions.

Despite the broad utility of these catalysts, specific studies detailing the transition metal-catalyzed reactions of this compound are not found in the reviewed literature. Research in this area would be necessary to determine its reactivity profile with common catalysts based on palladium, rhodium, copper, or other metals.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major branch of chemical synthesis, with notable success in the asymmetric functionalization of aldehydes and ketones. Enals like this compound are classic substrates for various organocatalytic activation modes, including iminium ion and enamine catalysis. These intermediates can then participate in a range of stereoselective transformations.

However, a review of scientific databases and chemical literature does not provide specific examples or research dedicated to the organocatalytic applications of this compound. Elucidating its behavior under different organocatalytic conditions would be a subject for future research.

Condensation Reactions as Synthetic Intermediates

The aldehyde functional group in this compound makes it a presumptive candidate for various condensation reactions, which are cornerstone C-C bond-forming transformations in organic synthesis. These reactions, such as aldol (B89426) or Knoevenagel condensations, would involve the reaction of the aldehyde with a nucleophilic partner.

The presence of a methyl group at the α-position and a methoxy (B1213986) group at the β-position would influence the steric and electronic nature of these reactions. Nevertheless, specific, documented instances of this compound being used as a synthetic intermediate in condensation reactions are absent from the surveyed literature. Therefore, no detailed research findings or data tables on its performance in such transformations can be presented.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 3 Methylbut 2 Enal and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. For a molecule such as 4-Methoxy-3-methylbut-2-enal, with its various proton and carbon environments, a combination of one-dimensional and advanced two-dimensional NMR techniques is indispensable.

Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aldehydic proton and the vinylic proton, as well as between the protons of the methoxy (B1213986) group and the methyl group with adjacent protons if any coupling exists. This helps to piece together fragments of the molecule based on J-coupling. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each proton to its attached carbon atom. For instance, the aldehydic proton signal will correlate with the aldehydic carbon signal, the vinylic proton with the vinylic carbon, and so on.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could help to establish the E/Z geometry of the double bond by observing through-space interactions between the vinylic proton and either the methyl group or the methoxy group.

A summary of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) Signal | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlation (with ¹³C) |

| Aldehydic-H | Vinylic-H | Aldehydic-C | Vinylic-C, C3 |

| Vinylic-H | Aldehydic-H | Vinylic-C | Aldehydic-C, C3, Methyl-C |

| Methyl-H | None | Methyl-C | Vinylic-C, C3, C4 |

| Methoxy-H | None | Methoxy-C | C4 |

Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR tool for obtaining long-range structural and orientational information about molecules in solution. wikipedia.orgnih.gov By partially aligning molecules in a magnetic field using a liquid crystal medium, weak dipolar couplings that are normally averaged to zero in isotropic solution can be measured. wikipedia.org These RDCs provide information on the orientation of internuclear vectors relative to the magnetic field. nih.gov For a flexible molecule like this compound, RDC analysis can provide valuable insights into its preferred conformation in solution, which is not readily accessible from standard NOE or J-coupling measurements. nih.gov This technique can help to define the relative orientations of different parts of the molecule, such as the planarity of the enal system and the orientation of the methoxy group. wikipedia.org

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotations, that occur on the NMR timescale. For this compound, VT-NMR could be used to study the rotational barrier around the C2-C3 single bond, which could be influenced by steric and electronic factors. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow, separate signals for different conformers might be observed. As the temperature increases and the rotation becomes faster, these signals may broaden and eventually coalesce into a single, averaged signal. The analysis of these changes can provide thermodynamic parameters for the dynamic process. meilerlab.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₆H₁₀O₂), HRMS would confirm its molecular formula by providing an exact mass that is consistent with this composition, thereby distinguishing it from other isomers.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Exact Mass | 114.0681 |

| Monoisotopic Mass | 114.068079559 |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum shows absorption bands that are characteristic of the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands for the aldehyde and the carbon-carbon double bond.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680-1715 |

| Alkene (C=C) | Stretch | 1620-1680 |

| C-H (aldehyde) | Stretch | 2720-2820 (two bands) |

| C-O (ether) | Stretch | 1050-1150 docbrown.info |

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry (on suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and stereochemistry. However, this technique requires a well-ordered single crystal of the compound. For a liquid or low-melting solid like this compound, it is often necessary to prepare a suitable crystalline derivative. By reacting the aldehyde with a chiral derivatizing agent, for example, it may be possible to obtain a crystalline solid. The X-ray analysis of this derivative would then allow for the unambiguous determination of the relative and absolute stereochemistry of the parent molecule. This technique is particularly valuable when the stereochemical information cannot be conclusively determined by other spectroscopic methods.

Chromatographic Methods for Purity and Isomer Separation

The analysis of α,β-unsaturated aldehydes, the class to which this compound belongs, requires robust chromatographic techniques to ensure purity and to separate geometric isomers (E/Z isomers). libretexts.org The high reactivity of the conjugated aldehyde system often necessitates derivatization to enhance stability and volatility for gas chromatography or to improve detection for liquid chromatography. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For an unsaturated aldehyde like this compound, GC-MS can provide both qualitative and quantitative information, as well as structural details based on fragmentation patterns.

Derivatization: Due to the reactivity of aldehydes, direct injection can sometimes lead to poor peak shape or degradation. mdpi.com A common strategy is derivatization, often by converting the aldehyde to a more stable oxime derivative. nih.gov A widely used reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable PFB-oxime. nih.govjst.go.jp This derivative is highly electronegative, making it suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry. nih.gov

Separation and Detection: The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detects the eluting compounds, and the resulting mass spectrum provides a fragmentation pattern that can be used for identification. For an α,β-unsaturated aldehyde, characteristic fragmentation would involve the cleavage of bonds adjacent to the carbonyl group and the double bond. nih.gov

Hypothetical GC-MS Parameters:

| Parameter | Hypothetical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

Ultra-High-Performance Liquid Chromatography with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QqTOF-MS)

For less volatile derivatives or for analyzing complex mixtures at trace levels, UHPLC is the method of choice. creative-proteomics.com

Derivatization: A standard method for HPLC analysis of aldehydes involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This reaction produces a stable, colored 2,4-dinitrophenylhydrazone derivative that can be easily detected by a Diode Array Detector (DAD) in the UV-visible range (typically around 360 nm). nih.gov

Separation and Detection: Reversed-phase chromatography is typically employed, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient. The DAD provides UV-Vis spectra for preliminary identification, while the high-resolution mass spectrometer (QqTOF-MS) provides accurate mass measurements for both the parent ion and its fragments. This allows for unambiguous confirmation of the elemental composition and structure. creative-proteomics.com

Isomer Separation: The separation of E and Z isomers of unsaturated compounds can be challenging. HPLC often provides better resolution for this purpose than GC. researchgate.net Specialized stationary phases or modifiers in the mobile phase, such as silver ions which can interact differently with the π-electrons of the isomers, have been used to improve separation. researchgate.netgoogle.com The distinct spatial arrangement of E and Z isomers can lead to slight differences in polarity and interaction with the stationary phase, enabling their separation under optimized conditions. niscpr.res.in

Hypothetical UHPLC-DAD-QqTOF-MS Parameters:

| Parameter | Hypothetical Value/Condition |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| DAD Wavelength | 210-400 nm |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | m/z 50-600 |

Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Methylbut 2 Enal

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

No specific studies using quantum mechanical methods to investigate the electronic structure and reactivity of 4-Methoxy-3-methylbut-2-enal have been found in the public domain.

There are no available DFT calculations in the scientific literature that detail the reaction mechanisms involving this compound.

A Frontier Molecular Orbital analysis for this compound, which would provide insight into its reactivity, has not been published.

Transition State Analysis for Reaction Kinetics and Selectivity

No studies on the transition state analysis for reactions involving this compound are currently available, which would be necessary to understand its kinetic and selectivity profiles.

Conformational Analysis and Stereochemical Prediction

There is no published research on the conformational analysis of this compound, which would be crucial for predicting its stereochemical behavior.

Molecular Dynamics Simulations

Molecular dynamics simulations, which could provide information on the interactions and stability of this compound, have not been reported.

Spectroscopic Property Prediction and Correlation with Experimental Data

There are no theoretical studies predicting the spectroscopic properties of this compound and correlating them with experimental data.

Applications of 4 Methoxy 3 Methylbut 2 Enal in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The structural framework of 4-Methoxy-3-methylbut-2-enal makes it an important precursor in the synthesis of various natural products, where it can be incorporated as a key fragment or used to construct complex carbocyclic and heterocyclic cores.

Synthesis of Monoterpenes and Related Isoprenoid Structures

In the biosynthesis of isoprenoids, nature utilizes a structurally similar C5 building block, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate, which is a key intermediate in the methylerythritol phosphate (MEP) pathway. nih.govnih.gov This biosynthetic pathway is responsible for the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. nih.gov

In laboratory synthesis, this compound and its derivatives serve as synthetic analogs of these C5 units. Organic chemists can employ this aldehyde to construct the carbon skeleton of monoterpenes and other isoprenoid structures through various carbon-carbon bond-forming reactions. The conjugated aldehyde functionality allows for 1,2- and 1,4-addition reactions, while the methoxy (B1213986) group can serve as a protected hydroxyl group, which can be revealed at a later synthetic stage to facilitate further transformations.

Construction of Pyrano[3,2-c]quinolin-5-one Alkaloids

The pyrano[3,2-c]quinoline core is a structural motif found in numerous alkaloids with significant biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of this heterocyclic system can be efficiently achieved through the condensation of 4-hydroxyquinolin-2-one derivatives with α,β-unsaturated aldehydes.

While specific literature detailing the use of this compound is not prevalent, studies have demonstrated this reaction with the closely related 3-methylbut-2-enal. rsc.org The reaction proceeds via a tandem sequence involving a Michael addition of the enolic 4-hydroxyquinolin-2-one to the unsaturated aldehyde, followed by an intramolecular cyclization and dehydration to form the pyran ring. This methodology provides a convergent and efficient route to this important class of alkaloids. nih.govrsc.org The use of this compound in this context would introduce a methoxymethyl substituent on the newly formed pyran ring, offering a handle for further synthetic elaboration.

| Reactant 1 | Reactant 2 | Product Core | Reaction Type |

| 4-Hydroxyquinolin-2-one | 3-Methylbut-2-enal | Pyrano[3,2-c]quinolin-5-one | Michael Addition / Cyclization |

| 2,4-Dihydroxy-1-methylquinoline | Aromatic Aldehydes / Malononitrile | Pyrano[3,2-c]quinoline | Multicomponent Condensation |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic Alcohols | Pyrano[3,2-c]quinolone | Friedel–Crafts-type Allenylation / Cyclization |

Utility in the Synthesis of Halichondrin Analogs (via related precursors)

The halichondrins are a class of complex marine natural products known for their potent anticancer activity. bohrium.combohrium.com Their total synthesis is a formidable challenge in organic chemistry and relies on the convergent assembly of several highly functionalized fragments. The synthesis of these fragments often requires chiral building blocks with defined stereochemistry.

While direct use of this compound is not explicitly documented in seminal syntheses of halichondrins, precursors with similar structural features are employed. bohrium.com For example, C5 synthons containing aldehyde or protected alcohol functionalities are crucial for constructing portions of the complex polyether framework. The principles of asymmetric aldol (B89426) reactions, allylation, or other carbon-carbon bond-forming strategies using such C5 units are central to establishing the intricate stereochemical array of the halichondrin backbone. A molecule like this compound, particularly in an enantiomerically pure form, represents a potential precursor to key fragments required for the synthesis of halichondrin analogs.

Building Block for Heterocyclic Compound Synthesis

The reactivity of this compound extends beyond the synthesis of pyranoquinolinones, making it a valuable building block for a diverse range of heterocyclic compounds. nih.gov Heterocyclic structures are foundational in medicinal chemistry and materials science.

The α,β-unsaturated aldehyde moiety is a classic Michael acceptor and can react with a variety of binucleophiles to construct five- and six-membered rings. For instance:

Pyrazoles: Reaction with hydrazine derivatives.

Pyrimidines: Condensation with ureas or amidines.

1,4-Dihydropyridines: In Hantzsch-type reactions involving a β-ketoester and an ammonia source.

The versatility of this compound as a synthon allows for the introduction of a substituted side chain (the methoxymethyl group) into these heterocyclic systems, which can influence their biological activity and physicochemical properties.

| Binucleophile | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Urea / Amidine | Pyrimidine |

| β-Ketoester / Ammonia | Dihydropyridine |

Asymmetric Catalysis and Enantioselective Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. nih.govbeilstein-journals.org this compound can be both a target for and a substrate in enantioselective transformations.

The synthesis of enantiomerically enriched this compound itself can be achieved through asymmetric methods, such as the catalytic asymmetric oxidation of the corresponding alcohol. Once obtained in chiral form, it becomes a valuable building block for the synthesis of complex molecules where stereochemistry is critical.

Furthermore, the enal functionality is an excellent substrate for a wide array of asymmetric catalytic reactions:

Asymmetric Michael Additions: Chiral organocatalysts or metal complexes can direct the enantioselective addition of nucleophiles to the β-position. nih.gov

Asymmetric Diels-Alder Reactions: It can act as a dienophile, reacting with dienes under the influence of chiral Lewis acid catalysts to form chiral cyclohexene derivatives.

Asymmetric Hydrogenations: The carbon-carbon double bond can be selectively reduced to create a chiral center at the β-position.

These transformations provide powerful methods for creating stereogenic centers with high levels of enantiocontrol, which is crucial for the synthesis of biologically active molecules.

Design and Synthesis of Advanced Synthetic Intermediates

The inherent functionality of this compound allows for its conversion into a variety of more complex and advanced synthetic intermediates. whiterose.ac.ukbeilstein-journals.org Chemists can strategically manipulate its functional groups to design building blocks tailored for specific synthetic targets.

Examples of such transformations include:

Protection/Deprotection: The aldehyde can be selectively protected as an acetal, allowing for reactions at the alkene. The methoxy group can be cleaved under acidic conditions to reveal a primary alcohol, which can then be further functionalized.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The alkene can be epoxidized or dihydroxylated to introduce new stereocenters.

Homologation: The aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.

Through these transformations, this compound can be converted into a diverse array of building blocks, such as chiral epoxides, amino alcohols, and polyfunctional synthons, thereby expanding its utility in the synthesis of complex molecular architectures. beilstein-journals.org

Advanced Derivatives and Analogs in Chemical Research

Synthesis and Reactivity of Methoxy-Butenal Derivatives

The reactivity of 4-Methoxy-3-methylbut-2-enal is largely dictated by its functional groups: the aldehyde, the carbon-carbon double bond, and the methoxy (B1213986) group. Chemical modifications of this molecule often target these sites to create derivatives with tailored properties.

Acetals and Protected Forms

The aldehyde functional group is highly reactive and often needs to be protected during synthetic sequences that involve reactions at other parts of the molecule. Acetal formation is a common and effective strategy for protecting aldehydes. The reaction of this compound with two equivalents of a monohydric alcohol in the presence of an acid catalyst, such as dry hydrogen chloride, yields the corresponding acetal. learncbse.in Dihydric alcohols like ethylene (B1197577) glycol are also commonly used to form cyclic acetals.

These protected forms are stable under neutral or basic conditions but are readily hydrolyzed back to the original aldehyde with dilute mineral acids. learncbse.in This reversible protection strategy is crucial in multi-step syntheses, allowing for selective transformations elsewhere in the molecule.

| Reactant | Reagent | Conditions | Product |

| This compound | 2 eq. Methanol (B129727) | Dry HCl | 1,1-Dimethoxy-4-methoxy-3-methylbut-2-ene |

| This compound | Ethylene Glycol | p-Toluenesulfonic acid | 2-(3-Methoxy-2-methylprop-1-en-1-yl)-1,3-dioxolane |

Halogenated Derivatives

Halogenation of this compound can introduce new reactive handles for further functionalization. The α-carbon to the carbonyl group is a primary site for halogenation. Under acidic conditions, aldehydes can undergo tautomerization to form an enol intermediate. libretexts.org This enol is nucleophilic and will react with electrophilic halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.org

The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The enol then attacks the halogen, leading to the α-halogenated aldehyde. libretexts.org This reaction is generally self-catalyzed as the hydrogen halide produced can further catalyze the enolization step. jove.com The introduction of a single halogen atom is favored because the electron-withdrawing nature of the first halogen destabilizes the carbocation intermediate required for a second halogenation. jove.com

These α-halo derivatives are valuable synthetic intermediates. For instance, they can undergo dehydrohalogenation upon treatment with a non-nucleophilic base, like pyridine, to yield α,β-unsaturated carbonyl compounds, a reaction that in this case would lead to a more extended conjugated system. libretexts.orgfiveable.me

Stereoisomers and Enantiomers: Synthesis and Differentiation

The structure of this compound contains a stereogenic center at the C3 position (bearing the methyl group) and a C2-C3 double bond, giving rise to the possibility of both enantiomers and geometric isomers (E/Z). The specific arrangement of these stereocenters can significantly influence the molecule's chemical and biological properties.

The synthesis of specific stereoisomers typically requires stereoselective synthetic methods. For example, asymmetric aldol (B89426) reactions or the use of chiral auxiliaries can be employed to favor the formation of one enantiomer over the other. The differentiation and analysis of these stereoisomers often rely on chiral chromatography techniques or spectroscopic methods such as NMR with chiral shift reagents.

Conjugated Systems and Extended Chromophores

The α,β-unsaturated aldehyde functionality in this compound constitutes a chromophore, which is a part of a molecule that absorbs light in the UV-visible region. libretexts.org This absorption is due to the π → π* electronic transition of the conjugated system. libretexts.org The wavelength of maximum absorbance (λmax) is dependent on the extent of conjugation. libretexts.org

Extending the conjugated system, for instance, by creating further unsaturation in the molecule, will lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths. libretexts.orgyoutube.com The relationship between the length of the conjugated system and the absorption wavelength is a fundamental concept in UV-Vis spectroscopy. youtube.com

| Compound | Conjugated System | Expected λmax Shift |

| This compound | C=C-C=O | Baseline |

| 4-Methoxy-3-methylbuta-1,3-dienal | C=C-C=C-C=O | To longer wavelength |

Methoxy Group Modifications and Their Influence on Reactivity

The methoxy group (-OCH₃) at the 4-position significantly influences the electronic properties and reactivity of the molecule. As an electron-donating group, it increases the electron density of the C=C double bond, affecting its susceptibility to electrophilic attack. The alkoxy group's ability to activate a molecule towards certain reactions is a well-documented phenomenon. doubtnut.comvedantu.com

Modification of this methoxy group to other alkoxy groups (e.g., ethoxy, isopropoxy) can fine-tune the steric and electronic properties of the molecule. For example, bulkier alkoxy groups may introduce steric hindrance that can direct the approach of reagents in a stereoselective manner. Furthermore, the complete substitution of the alkoxy group can lead to dramatic changes in reactivity. For instance, replacement of an alkoxy group with an alkyl group via reaction with a Grignard reagent has been observed in related aromatic and vinylogous systems, proceeding through a chelation-controlled mechanism. nih.gov Computational studies on related enal systems have also highlighted the significant impact of substituents on the molecule's reactivity profile. unf.edu

Conclusion and Future Research Directions

Summary of Current Research Contributions

Currently, there is a notable lack of specific research contributions focused solely on 4-methoxy-3-methylbut-2-enal. The scientific literature provides more extensive data on related compounds such as the ketone analog, 4-methoxy-3-methylbutan-2-one, and the unmethylated α,β-unsaturated ketone, 4-methoxy-3-buten-2-one. Research on these related substances has touched upon their synthesis, reactivity, and potential applications, including their roles as synthons in organic reactions like the Mukaiyama-Michael and Diels-Alder reactions. However, the specific aldehyde remains a largely uncharacterized molecule in academic and industrial research.

Unexplored Reactivity and Synthetic Potentials

The reactivity of this compound is predicted to be diverse, stemming from its combination of functional groups. The α,β-unsaturated aldehyde moiety is an excellent electrophile, susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition). The presence of the methyl group at the 3-position introduces steric hindrance that could influence the regioselectivity of nucleophilic attacks. Furthermore, the methoxy (B1213986) group at the 4-position can exert electronic effects, potentially stabilizing transition states.

Future synthetic explorations could include:

Stereoselective Reductions: The reduction of the aldehyde could yield a valuable allylic alcohol, while reduction of the carbon-carbon double bond would produce the saturated aldehyde. The development of stereoselective methods for these transformations would be of significant interest.

Cycloaddition Reactions: As a dienophile, it could participate in Diels-Alder reactions to construct six-membered rings with functionalities ripe for further chemical manipulation.

Organocatalysis: The aldehyde function is a prime handle for activation by chiral secondary amine catalysts in a variety of enantioselective transformations.

Future Directions in Catalysis and Asymmetric Synthesis

The development of catalytic and asymmetric syntheses involving this compound represents a significant opportunity. The prochiral nature of the molecule at the double bond and the carbonyl group makes it an attractive substrate for asymmetric catalysis.

Future research could focus on:

Asymmetric Michael Additions: The use of chiral catalysts to control the stereochemistry of conjugate additions to the β-carbon would provide access to a wide array of chiral building blocks.

Enantioselective Aldol (B89426) and Related Reactions: Employing the aldehyde as an electrophile in asymmetric aldol, Mannich, or related reactions could lead to the synthesis of complex acyclic and cyclic molecules with high stereocontrol.

Transition Metal Catalysis: Palladium or other transition metal-catalyzed reactions could be explored for cross-coupling and other carbon-carbon bond-forming reactions.

Prospects for Computational Modeling in Predictive Chemistry

Computational modeling offers a powerful tool to predict the reactivity and properties of this compound before engaging in extensive laboratory work.

Potential areas for computational investigation include:

Conformational Analysis: Determining the preferred conformations of the molecule, which will be crucial for understanding its reactivity and for designing stereoselective reactions.

Reaction Pathway Modeling: Calculating the activation energies for various potential reaction pathways (e.g., 1,2- vs. 1,4-addition) with different nucleophiles can help predict reaction outcomes and optimize conditions.

Catalyst Design: Modeling the interaction of the substrate with potential catalysts can aid in the rational design of new and more efficient catalysts for asymmetric transformations. For instance, modeling the transition states in the presence of chiral catalysts can help predict the stereochemical outcome of a reaction.

Q & A

Q. What are the recommended synthetic pathways for 4-Methoxy-3-methylbut-2-enal, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of α,β-unsaturated aldehydes like this compound often involves aldol condensation or Horner-Wadsworth-Emmons reactions. For example, phosphonate esters (e.g., Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate ) can serve as precursors, reacting with aldehydes under basic conditions. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (0–25°C), and stoichiometry to maximize yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the enal form.

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- NMR : H NMR (δ ~9.5 ppm for aldehyde proton; δ ~6.5–7.0 ppm for conjugated double bond) and C NMR (carbonyl signal ~190–200 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] for CHO, expected m/z 126.0681).

- Chromatography : HPLC or GC-MS with a polar column (e.g., DB-WAX) to assess purity (>95% by area normalization).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Due to its α,β-unsaturated aldehyde structure, the compound is prone to oxidation and polymerization. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent light-induced degradation . Stabilizers like BHT (0.1% w/w) may be added, and periodic NMR checks are recommended to monitor degradation.

Advanced Research Questions

Q. How can this compound be utilized as a building block in complex organic syntheses?

- Methodological Answer : The enal’s electrophilic α,β-unsaturated system enables diverse reactions:

- Michael Additions : React with nucleophiles (e.g., Grignard reagents) to form β-substituted derivatives.

- Diels-Alder Reactions : Serve as a dienophile with electron-rich dienes (e.g., furans) to synthesize six-membered rings .

- Reductive Amination : Convert to amine derivatives for bioactive molecule synthesis, as seen in analogs like 4-(4-Methoxyphenyl)butan-2-amine .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from impurity profiles or assay conditions. Mitigation steps include:

- Reproducibility Checks : Replicate studies using independently synthesized batches.

- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation assays).

- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes inhibited by structurally related compounds .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s pharmacological effects?

- Methodological Answer : Include:

- Negative Controls : Solvent-only (e.g., DMSO) and structurally inert analogs (e.g., saturated aldehyde derivatives).

- Positive Controls : Known bioactive enals (e.g., cinnamaldehyde) for comparison.

- Cytotoxicity Assays : Parallel MTT/WST-1 tests to distinguish specific bioactivity from general toxicity .

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictory shifts may arise from solvent effects or tautomerism. Validate assignments via:

- 2D NMR : HSQC and HMBC to correlate protons with carbons.

- Variable Temperature NMR : Identify dynamic equilibria (e.g., enol-aldehyde tautomerism).

- Comparative Analysis : Cross-reference with databases (PubChem, DSSTox) for analogous compounds .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.